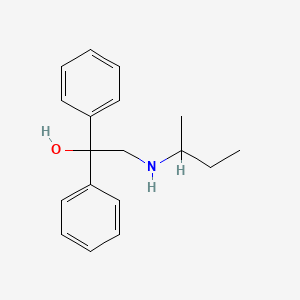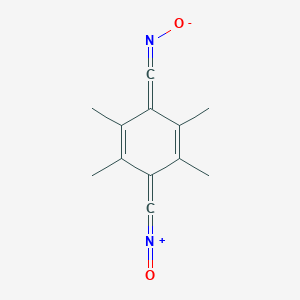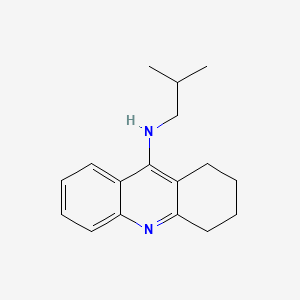
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acridine core with a tetrahydro configuration and an N-(2-methylpropyl) substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-aminobenzonitrile in the presence of a catalyst such as zinc dichloride. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and techniques is essential to maintain the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under specific temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .
Aplicaciones Científicas De Investigación
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine:
1,2,3,4-Tetrahydro-9-acridinamine hydrochloride: This derivative includes a hydrochloride group, which can affect its solubility and reactivity.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- lies in its specific substituent, which can influence its chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
34811-11-5 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C17H22N2/c1-12(2)11-18-17-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,18,19) |
Clave InChI |
CPAMWTMEYKUZNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=C2CCCCC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
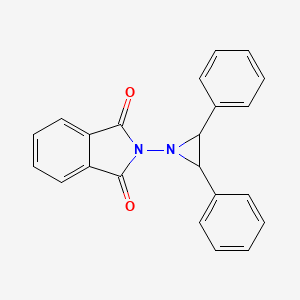
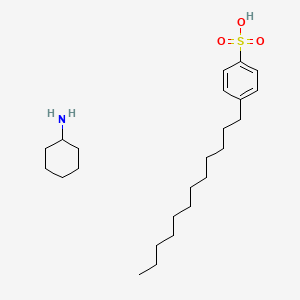
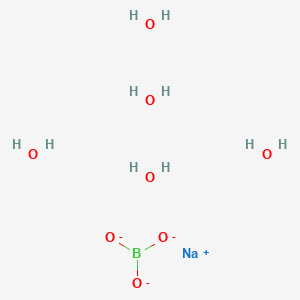
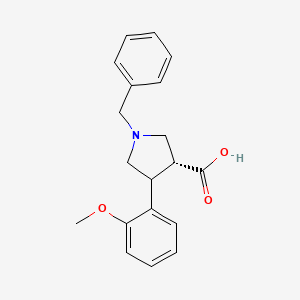
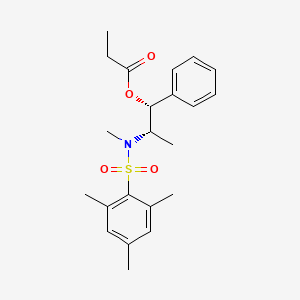

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
